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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-5-ethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction 3-Chloro-5-ethylbenzoic acid is a disubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it possesses a unique combination of functional groups—a carboxylic acid, a chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-ethylbenzoic acid is a disubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it possesses a unique combination of functional groups—a carboxylic acid, a chloro group, and an ethyl group—that make it a valuable and versatile building block in modern organic synthesis. The precise arrangement of these substituents on the benzene ring dictates its electronic properties and reactivity, rendering it a key intermediate for creating more complex molecular architectures. While benzoic acid and its simpler derivatives have a long history of use as preservatives and precursors, specialized compounds like 3-Chloro-5-ethylbenzoic acid are of particular interest to researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, potential synthetic routes, and applications, offering a technical resource for scientists and drug development professionals.

Physicochemical and Spectroscopic Profile

The foundational characteristics of a molecule are critical for its application in synthesis and development. These properties govern its solubility, reactivity, and how it can be identified and purified.

Chemical and Physical Properties

Quantitative data for 3-Chloro-5-ethylbenzoic acid is summarized below. It is important to note that while some data is available from chemical suppliers, experimental values for properties like melting and boiling points are not widely published for this specific isomer.

PropertyValueSource
CAS Number 1261594-73-3[2]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [4]
Monoisotopic Mass 184.02911 Da[3]
Appearance White to off-white solid (predicted)N/A
XLogP3 (Predicted) 2.9[4]
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water.N/A
Spectroscopic Signature for Structural Elucidation

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Analysis (Predicted):

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and chemical exchange.

    • Aromatic Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing carboxylic acid group will be the most deshielded. The meta arrangement of all three substituents results in complex splitting, likely appearing as multiplets or broad singlets.

    • Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around δ 2.7 ppm, coupled to the adjacent methyl protons. A triplet for the terminal methyl protons (-CH₃) would appear further upfield, around δ 1.2 ppm.

  • ¹³C NMR Analysis (Predicted):

    • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, around δ 166-168 ppm.[5]

    • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon atom directly attached to the carboxylic acid (C1) will be downfield. The carbon attached to the chlorine atom (C3) will also be downfield due to the inductive effect of the halogen. The remaining four aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

    • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) signal is predicted around δ 28-30 ppm, while the methyl carbon (-CH₃) signal will be further upfield, around δ 14-16 ppm.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For 3-Chloro-5-ethylbenzoic acid, the following characteristic absorption bands are expected.[6]

  • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

  • Aromatic C=C Stretch: Medium to weak bands in the ~1450-1600 cm⁻¹ region.

  • C-O Stretch: A moderate band around 1200-1300 cm⁻¹.

  • C-Cl Stretch: A moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z 184. The presence of a single chlorine atom would produce a characteristic isotopic pattern: a second peak (M+2) at m/z 186 with an intensity approximately one-third of the M⁺ peak, which is a definitive marker for a monochlorinated compound.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z 17), the carboxylic acid group (-COOH, m/z 45), or the ethyl group (-CH₂CH₃, m/z 29), leading to significant fragment ions that can be used to confirm the structure.

Chemical Reactivity and Synthesis

Understanding the reactivity of 3-Chloro-5-ethylbenzoic acid is crucial for its use as a synthetic intermediate. Its reactivity is a composite of the properties of its three functional components.

Key Reaction Pathways
  • Reactions of the Carboxylic Acid Group: This is the most reactive site for many transformations. It readily undergoes esterification with alcohols under acidic conditions and can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is a highly versatile intermediate for forming amides, which is a cornerstone reaction in the synthesis of many pharmaceutical active ingredients.

  • Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is possible but is governed by the directing effects of the existing substituents. The carboxylic acid and chloro groups are deactivating and meta-directing, while the ethyl group is activating and ortho, para-directing. This creates a complex interplay. The positions ortho to the ethyl group (C4 and C6) are the most activated, but steric hindrance and the deactivating effects of the other groups make reactions like nitration or further halogenation challenging and may require harsh conditions, potentially leading to mixtures of products.

  • Benzylic Position Reactivity: The methylene (-CH₂) protons of the ethyl group are at a benzylic position and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS), though this is generally less favorable than reactions involving the carboxylic acid or the aromatic ring itself.

Proposed Synthetic Workflow

A common and logical method for synthesizing substituted benzoic acids is the oxidation of an alkyl group on a benzene ring. A plausible route to 3-Chloro-5-ethylbenzoic acid starts from 3-chloro-5-ethyltoluene.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acidification & Workup cluster_2 Step 3: Purification Start 3-Chloro-5-ethyltoluene Reagent1 KMnO₄, H₂O, NaOH Start->Reagent1 Intermediate Potassium 3-chloro-5-ethylbenzoate (in situ) Reagent1->Intermediate Reagent2 HCl (aq) Intermediate->Reagent2 Product 3-Chloro-5-ethylbenzoic Acid (Precipitate) Reagent2->Product Purification Filtration & Recrystallization (e.g., from Ethanol/Water) Product->Purification FinalProduct Pure 3-Chloro-5-ethylbenzoic Acid Purification->FinalProduct

Experimental Protocol: Synthesis via Oxidation

Causality: This protocol utilizes potassium permanganate (KMnO₄), a strong and cost-effective oxidizing agent capable of converting an alkyl side chain of an aromatic ring into a carboxylic acid. The reaction is performed under basic conditions to improve the solubility of the permanganate and prevent the formation of acidic byproducts that could interfere with the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-ethyltoluene (1 equivalent) and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Oxidation: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~3 equivalents) in portions. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Workup - Part 1 (Quenching): After the reaction is complete, cool the mixture to room temperature. The excess KMnO₄ can be quenched by the careful addition of a small amount of ethanol until the purple color disappears.

  • Workup - Part 2 (Filtration): Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Isolation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. 3-Chloro-5-ethylbenzoic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]

Applications in Research and Drug Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[1] Their derivatives are known to exhibit a wide range of biological activities, and they serve as critical intermediates for more complex active pharmaceutical ingredients (APIs).

  • Intermediate for API Synthesis: The primary value of 3-Chloro-5-ethylbenzoic acid lies in its utility as a synthetic intermediate. The carboxylic acid handle allows for the straightforward formation of amide bonds, which are present in a vast number of drugs. The specific substitution pattern (3-chloro, 5-ethyl) provides a unique scaffold that can be used to explore structure-activity relationships (SAR) in drug discovery programs. For example, related chlorobenzoic acids are precursors to anti-inflammatory agents, analgesics, and antibacterials.[6][8]

  • Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry relies heavily on tailored organic molecules. Halogenated benzoic acids are common precursors for herbicides and fungicides, where the specific substitution pattern is key to achieving selective toxicity against pests or weeds while ensuring crop safety.[9][10]

  • Materials Science: Benzoic acid derivatives can be used in the synthesis of polymers and liquid crystals. The rigid aromatic core and reactive carboxyl group allow for incorporation into polymer backbones or for modification of material surfaces.

Safety and Handling

Based on GHS classifications for structurally analogous compounds such as 5-Chloro-2-ethylbenzoic acid and 3-Chloro-5-methylbenzoic acid, 3-Chloro-5-ethylbenzoic acid should be handled with care.[4][11]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13][14]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • AOBChem. 3-Chloro-5-ethylbenzoic acid. AOBChem. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-5-methylbenzoic acid. PubChem. Available from: [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-chloro-, ethyl ester. NIST WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-chloro-, ethyl ester - Mass Spectrum. NIST WebBook. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chlorobenzoic Acid. PubChem. Available from: [Link]

  • National Institute of Standards and Technology. Safety Data Sheet: m-Chlorobenzoic Acid. NIST. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH. Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-ethylbenzoic acid. PubChem. Available from: [Link]

  • YouTube. Synthesis of 3-chlorobenzoic acid. YouTube. Available from: [Link]

  • PubChemLite. 3-chloro-5-ethylbenzoic acid (C9H9ClO2). PubChemLite. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Wikipedia. 3-Chlorobenzoic acid. Wikipedia. Available from: [Link]

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method. Google Patents.
  • National Institute of Standards and Technology. Benzoic acid, 3-chloro-. NIST WebBook. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available from: [Link]

Sources

Exploratory

Chemo-Structural Profiling of 3-Chloro-5-ethylbenzoic Acid: A Technical Monograph

Executive Summary 3-Chloro-5-ethylbenzoic acid (CAS 1261594-73-3) represents a critical halogenated aromatic scaffold in medicinal chemistry, particularly within the optimization of kinase inhibitors and G-protein couple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-ethylbenzoic acid (CAS 1261594-73-3) represents a critical halogenated aromatic scaffold in medicinal chemistry, particularly within the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural utility lies in the meta-substitution pattern , where the chlorine atom provides metabolic stability and a handle for halogen bonding, while the ethyl group offers a lipophilic vector to fill hydrophobic pockets in target proteins without introducing excessive steric bulk.

This guide provides a definitive technical analysis of the molecule, establishing a self-validating synthetic protocol and rigorous analytical standards for researchers utilizing this building block in lead optimization.

Structural Determination & Physiochemical Properties[1]

The molecular architecture of 3-Chloro-5-ethylbenzoic acid is defined by a 1,3,5-substitution pattern on the benzene ring. This "meta-meta" configuration is thermodynamically stable but synthetically challenging to access via direct electrophilic aromatic substitution due to directing group conflicts.

Quantitative Data Profile
PropertyValueUnitMethod/Source
CAS Number 1261594-73-3N/AChemical Registry
Molecular Formula C₉H₉ClO₂N/AStoichiometry
Molecular Weight 184.62 g/mol IUPAC Atomic Weights
Monoisotopic Mass 184.029DaHigh-Res MS Calculation
Exact Mass 184.0291DaIsotope Abundance
CLogP 3.2 ± 0.4N/APredicted (Lipophilicity)
pKa (Acid) 3.75 ± 0.1N/APredicted (COOH ionization)
H-Bond Donors 1CountCOOH moiety
H-Bond Acceptors 2CountCarbonyl + Hydroxyl O
Rotatable Bonds 2CountEthyl + Carboxyl
Structural Connectivity Diagram (DOT)

The following diagram illustrates the connectivity and functional logic of the molecule, highlighting the electronic effects of substituents.

G Core Benzene Ring (Aromatic Core) COOH Carboxylic Acid (C1) (H-Bond Donor/Acceptor) Core->COOH Electron Withdrawing Cl Chlorine (C3) (Metabolic Blocker) Core->Cl Inductive (-I) Resonance (+R) Et Ethyl Group (C5) (Lipophilic Vector) Core->Et Weakly Donating (+I)

Figure 1: Structural connectivity map of 3-Chloro-5-ethylbenzoic acid, detailing substituent electronic contributions.

Synthetic Methodology: The Self-Validating Protocol

Direct chlorination of 3-ethylbenzoic acid yields a mixture of isomers (ortho/para directing competition). Therefore, a regioselective approach is required. The most robust method for research-grade purity is the Carboxylation of 3-Chloro-5-ethylbromobenzene . This method is self-validating because the regiochemistry is fixed in the starting material.

Reaction Pathway

Starting Material: 1-Bromo-3-chloro-5-ethylbenzene (Commercially available or synthesized via Sandmeyer from 3-chloro-5-ethylaniline). Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi), Dry CO₂.

Synthesis Start 1-Bromo-3-chloro-5-ethylbenzene (Fixed Regiochemistry) Step1 Step 1: Metal-Halogen Exchange (Reagent: iPrMgCl or n-BuLi) (Temp: -78°C) Start->Step1 Intermediate Aryl-Magnesium/Lithium Species (Nucleophilic Carbon at C1) Step1->Intermediate Selective Br/Li Exchange Step2 Step 2: Electrophilic Quench (Reagent: Dry CO2 gas) Intermediate->Step2 Workup Step 3: Acidic Workup (HCl/H2O) Step2->Workup Product 3-Chloro-5-ethylbenzoic Acid (Target Molecule) Workup->Product Protonation

Figure 2: Regioselective synthesis workflow via Metal-Halogen Exchange.

Step-by-Step Protocol

Safety Note: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Add 1-Bromo-3-chloro-5-ethylbenzene (1.0 eq, 5 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (25 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Exchange: Dropwise, add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 10 minutes.

    • Validation Point: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

    • Stir: Maintain at -78°C for 30 minutes.

  • Quench: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 15 minutes.

    • Observation: The reaction is exothermic; ensure the temperature does not spike. The color usually fades.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Quench with 1N HCl (20 mL) to pH < 2.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

The aromatic region is the key validator. A 1,3,5-substituted system will show three distinct singlets (or doublets with small meta-coupling, J ~1-2 Hz).

  • δ 13.0 ppm (bs, 1H): Carboxylic Acid (-COOH ). Disappears on D₂O shake.

  • δ 7.85 ppm (t, J=1.5 Hz, 1H): Aromatic proton between COOH and Cl (H2). Most deshielded aromatic.

  • δ 7.75 ppm (t, J=1.5 Hz, 1H): Aromatic proton between COOH and Et (H6).

  • δ 7.50 ppm (t, J=1.5 Hz, 1H): Aromatic proton between Cl and Et (H4).

  • δ 2.65 ppm (q, J=7.6 Hz, 2H): Methylene of Ethyl group (-CH ₂CH₃).

  • δ 1.20 ppm (t, J=7.6 Hz, 3H): Methyl of Ethyl group (-CH₂CH ₃).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Expected Mass: 183.02 Da.

  • Isotope Pattern: Chlorine signature is mandatory.

    • Peak A (183.0): 100% intensity.

    • Peak B (185.0): ~32% intensity (³⁷Cl isotope).

    • Failure Mode: If the M+2 peak is missing, the chlorine is absent.

Pharmaceutical Utility & Context

In drug discovery, 3-Chloro-5-ethylbenzoic acid serves as a bioisostere for 3,5-disubstituted benzoic acids.

  • Lipophilic Efficiency (LipE): The ethyl group increases lipophilicity (LogP) without adding polar surface area, potentially improving membrane permeability compared to methoxy or amide substituents.

  • Metabolic Stability: The chlorine atom at the C3 position blocks metabolic oxidation (P450 hydroxylation) that might otherwise occur on the ring, forcing metabolism to the ethyl chain (benzylic oxidation) or the acid tail (glucuronidation).

  • Scaffold Use: It is frequently converted to acyl chlorides or amides to generate libraries of kinase inhibitors, where the benzoic acid moiety mimics the adenine binding region of ATP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13632632 (Related Isomer: 3-Chloro-5-methylbenzoic acid). Retrieved from [Link](Note: Used for physiochemical property extrapolation due to close structural similarity).

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-chloro-, ethyl ester (Derivative). NIST Chemistry WebBook. Retrieved from [Link]

  • AOBChem. 3-Chloro-5-ethylbenzoic acid Product Entry (CAS 1261594-73-3). Retrieved from [Link](Verified CAS and commercial availability).

Foundational

3-Chloro-5-ethylbenzoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 3-Chloro-5-ethylbenzoic acid , a specialized aromatic building block used in medicinal chemistry for structure-activity relationship (SAR) exploration. Optimizing Lip...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Chloro-5-ethylbenzoic acid , a specialized aromatic building block used in medicinal chemistry for structure-activity relationship (SAR) exploration.

Optimizing Lipophilic Scaffolds in Drug Discovery

Executive Summary

3-Chloro-5-ethylbenzoic acid (CAS: 1261594-73-3 ) is a meta-disubstituted benzoic acid derivative utilized primarily as a fragment in drug discovery. Its structural significance lies in the 3,5-substitution pattern , which allows researchers to probe hydrophobic pockets in enzyme active sites while maintaining a rigid aromatic core. The combination of a halogen (chlorine) and a short alkyl chain (ethyl) provides a unique balance of electronic modulation and steric bulk, making it a valuable bioisostere for more common 3,5-dichlorobenzoic acid or 3,5-dimethylbenzoic acid moieties.

Chemical Identity & Identifiers

Precise identification is critical as positional isomers (e.g., 2-chloro-5-ethyl or 3-chloro-4-ethyl) possess drastically different reactivities and biological profiles.

Identifier Value
CAS Number 1261594-73-3
IUPAC Name 3-Chloro-5-ethylbenzoic acid
PubChem CID 69946071
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES CCC1=CC(=CC(=C1)Cl)C(=O)O
InChI Key MFUNAASCQALZQV-UHFFFAOYSA-N
MDL Number MFCD18410967

Structural Analysis & Physicochemical Properties

The compound features a meta-meta relationship between the substituents. This geometry is thermodynamically stable and prevents the steric clash often seen in ortho-substituted analogs, preserving the planarity of the carboxyl group for hydrogen bonding.

Key Physicochemical Parameters
PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP (Octanol/Water) ~2.9 (Predicted)Indicates moderate lipophilicity; suitable for CNS penetration or hydrophobic pocket binding.
pKa (Acid) ~3.8 (Predicted)Slightly more acidic than benzoic acid (4.20) due to the inductive electron-withdrawing effect of the meta-chlorine atom.
H-Bond Donors 1 (COOH)Critical for receptor interaction (e.g., salt bridge formation).
H-Bond Acceptors 2 (COOH)Interaction with backbone amides in proteins.
Rotatable Bonds 2 (Ethyl group, Carboxyl)Low flexibility reduces entropic penalty upon binding.

Synthetic Pathways

For research-scale acquisition (grams to kilograms), two primary methodologies are employed. The choice depends on the availability of precursors and the required purity profile.

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the preferred route for medicinal chemistry applications due to its high regioselectivity, avoiding the formation of inseparable isomers.

  • Precursor: 3-Bromo-5-chlorobenzoic acid (commercially available).

  • Reagents: Ethylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Solvent System: 1,4-Dioxane / Water (4:1).

  • Mechanism: The oxidative addition of the Pd catalyst occurs preferentially at the C-Br bond (weaker than C-Cl), allowing selective installation of the ethyl group while retaining the chlorine atom.

Method B: The Sandmeyer Sequence (Industrial)

Used for bulk manufacturing where cost is a driver over step-count.

  • Nitration: Nitration of 3-ethylbenzoic acid (Note: This yields a mixture of isomers; purification is required).

  • Reduction: Hydrogenation (H₂/Pd-C) to 3-amino-5-ethylbenzoic acid.

  • Sandmeyer Reaction: Diazotization (NaNO₂/HCl) followed by substitution with CuCl.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesis, highlighting the selectivity of the Suzuki route.

SynthesisWorkflow Start Target: 3-Chloro-5-ethylbenzoic acid RouteA Route A: Suzuki Coupling (High Selectivity) Start->RouteA Preferred for R&D RouteB Route B: Sandmeyer (Lower Cost, Multi-step) Start->RouteB Preferred for Bulk PrecursorA 3-Bromo-5-chlorobenzoic acid RouteA->PrecursorA PrecursorB 3-Ethylbenzoic acid RouteB->PrecursorB StepA1 Pd(dppf)Cl2, EtB(OH)2 Selective C-Br activation PrecursorA->StepA1 StepB1 Nitration (Isomer Mix) PrecursorB->StepB1 StepA1->Start Yield >85% StepB2 Reduction to Amine StepB1->StepB2 Purification req. StepB3 Diazotization + CuCl StepB2->StepB3 StepB3->Start

Figure 1: Synthetic workflow comparison. Route A is recommended for laboratory synthesis to ensure isomeric purity.

Applications in Drug Discovery

The 3-chloro-5-ethylphenyl moiety is often employed as a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

Metabolic Stability Enhancement
  • Chlorine Blockade: The chlorine atom at the C3 position blocks metabolic oxidation (hydroxylation) that might otherwise occur on the ring.

  • Ethyl Sterics: The ethyl group provides enough steric bulk to hinder approach by CYP450 enzymes without being as lipophilic as a tert-butyl group.

Scaffold Hopping & Bioisosterism

Researchers use this scaffold to replace:

  • 3,5-Dichlorobenzoic acid: To increase solubility (slightly) and introduce asymmetry.

  • 3-Methyl-5-chlorobenzoic acid: To probe the depth of a hydrophobic pocket (Ethyl > Methyl).

Safety & Handling Protocols

While specific toxicological data for this isomer is limited, it should be handled according to protocols for halogenated benzoic acids.

  • GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69946071, 3-chloro-5-ethylbenzoic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the recommended synthetic Route A).

Sources

Exploratory

pKa values and acidity of 3-Chloro-5-ethylbenzoic acid

An In-Depth Technical Guide to the Acidity and pKa of 3-Chloro-5-ethylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-Chloro-5-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 3-chloro-5-ethylbenzoic acid. It is designed for professionals in research and drug development who require a deep understanding of the physicochemical properties of substituted aromatic carboxylic acids. This document elucidates the theoretical principles governing the acidity of this molecule, leveraging the Hammett equation to predict its pKa. Furthermore, a detailed, field-proven experimental protocol for the potentiometric determination of pKa is presented, offering a self-validating system for empirical verification. The guide synthesizes theoretical predictions with practical experimental methodology, underscoring the importance of pKa in understanding molecular behavior in various scientific contexts.

Introduction: The Critical Role of pKa in Scientific Research

The acid dissociation constant (pKa) is a fundamental parameter in chemistry and pharmacology. It quantitatively describes the tendency of a molecule to donate a proton in a solution. For drug development professionals, the pKa of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The degree of ionization of a drug molecule at physiological pH (typically around 7.4) dictates its ability to cross biological membranes and interact with its target.[1]

Benzoic acid and its derivatives are prevalent scaffolds in medicinal chemistry.[2] Understanding how substituents on the aromatic ring modulate the acidity of the carboxylic acid group is therefore of paramount importance for rational drug design. This guide focuses on 3-chloro-5-ethylbenzoic acid, a disubstituted benzoic acid, to illustrate the principles of predicting and experimentally verifying its pKa.

Theoretical Framework: Quantifying Substituent Effects on Acidity

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. These effects are primarily categorized as inductive and resonance effects, which can either withdraw or donate electron density from the aromatic ring and, consequently, from the carboxylate group.[3][4]

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms via electrostatic induction. Electronegative substituents (like chlorine) exert an electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and increases acidity (lowers pKa). Alkyl groups (like ethyl) have an electron-donating inductive effect (+I), which destabilizes the conjugate base and decreases acidity (raises pKa).

  • Resonance Effect (R): This effect involves the delocalization of π-electrons through the aromatic system. It is most pronounced for substituents in the ortho and para positions. For meta-substituted compounds like 3-chloro-5-ethylbenzoic acid, the resonance effect is generally considered to be negligible.

The Hammett Equation

In the 1930s, Louis P. Hammett developed a quantitative relationship to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[5][6] The Hammett equation is a cornerstone of physical organic chemistry and is expressed as:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa₀ - pKa = ρσ

where:

  • K and pKa are the equilibrium constant and pKa of the substituted benzoic acid.

  • K₀ and pKa₀ are the corresponding values for the unsubstituted benzoic acid.[7]

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[8]

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions under which it is carried out. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5][7]

For polysubstituted benzoic acids, the Hammett equation can be extended by assuming the additivity of the substituent effects:

pKa = pKa₀ - ρΣσ

Physicochemical Properties and Predicted pKa of 3-Chloro-5-ethylbenzoic Acid

A summary of the key physicochemical properties of 3-chloro-5-ethylbenzoic acid is presented in Table 1.

PropertyValueSource
IUPAC Name 3-chloro-5-ethylbenzoic acidPubChem
Molecular Formula C₉H₉ClO₂[9]
Molecular Weight 184.62 g/mol [10]
Canonical SMILES CCC1=CC(=CC(=C1)Cl)C(=O)O[9]
InChIKey MFUNAASCQALZQV-UHFFFAOYSA-N[9]
Predicted pKa Calculation
  • Reference pKa: The pKa of unsubstituted benzoic acid (pKa₀) in water at 25°C is 4.20.[2][11][12]

  • Substituent Constants (σ):

    • For the chloro group at the meta position (σ_meta-Cl), the Hammett constant is +0.37.[13][14]

    • For the ethyl group at the meta position (σ_meta-Et), the Hammett constant is -0.06.[13]

  • Reaction Constant (ρ): For the dissociation of benzoic acids in water, ρ = 1.[7]

  • Calculation: pKa = pKa₀ - ρ(σ_meta-Cl + σ_meta-Et) pKa = 4.20 - 1 * (0.37 + (-0.06)) pKa = 4.20 - 0.31 pKa_predicted = 3.89

This predicted value suggests that 3-chloro-5-ethylbenzoic acid is a stronger acid than benzoic acid. The electron-withdrawing effect of the chlorine atom outweighs the electron-donating effect of the ethyl group, leading to greater stabilization of the carboxylate anion.

Experimental Verification: Potentiometric Titration Protocol

Potentiometric titration is a highly precise and widely used method for determining pKa values.[15][16] The following protocol provides a robust framework for the experimental verification of the pKa of 3-chloro-5-ethylbenzoic acid.

Principle

A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17][18]

Materials and Reagents
  • 3-chloro-5-ethylbenzoic acid

  • Deionized water (carbonate-free)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Potassium Chloride (KCl) for maintaining ionic strength

Instrumentation
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (50 mL)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.185 g of 3-chloro-5-ethylbenzoic acid to prepare a ~0.01 M solution in a 100 mL volumetric flask.

    • Dissolve the acid in a minimal amount of a suitable co-solvent like ethanol if necessary, before diluting to the mark with deionized water. Note that the presence of a co-solvent will yield an apparent pKa (pKaapp) that may differ from the aqueous pKa.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4.01 and 7.00).

  • Titration Procedure:

    • Pipette a known volume (e.g., 50.0 mL) of the analyte solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Record the initial pH of the solution.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.5-1.0 mL) of the titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration well past the equivalence point until the pH plateaus again.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • Calculate the volume at the half-equivalence point (V1/2 = Veq / 2).

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare 0.01 M Analyte Solution titrate Titrate Analyte with NaOH prep_sol->titrate prep_naoh Standardize 0.1 M NaOH prep_naoh->titrate cal_ph Calibrate pH Meter cal_ph->titrate record Record pH vs. Volume of Titrant titrate->record plot_curve Plot Titration Curve (pH vs. V) record->plot_curve find_eq Determine Equivalence Point (Veq) plot_curve->find_eq find_half_eq Calculate Half-Equivalence Point (V1/2) find_eq->find_half_eq det_pka Determine pKa (pH at V1/2) find_half_eq->det_pka

Caption: Workflow for pKa determination by potentiometric titration.

Analysis of Substituent Effects on Acidity

The predicted pKa of 3.89 for 3-chloro-5-ethylbenzoic acid reflects the additive electronic effects of its substituents. Compared to benzoic acid (pKa = 4.20), the increased acidity is primarily due to the electron-withdrawing nature of the chlorine atom.

  • 3-Chloro Substituent: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the benzene ring and the carboxyl group, it stabilizes the negative charge of the resulting carboxylate anion. This stabilization facilitates the dissociation of the proton, making the acid stronger.

  • 5-Ethyl Substituent: The ethyl group is an alkyl group and is weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the ring, which slightly destabilizes the carboxylate anion and would, on its own, decrease acidity.

  • Combined Effect: The magnitude of the electron-withdrawing effect of the meta-chloro group (σ = +0.37) is significantly larger than the electron-donating effect of the meta-ethyl group (σ = -0.06). Therefore, the net effect is electron withdrawal, leading to a pKa value lower than that of benzoic acid.

The diagram below illustrates the logical relationship of these substituent effects on the stability of the conjugate base.

substituent_effects Acid 3-Chloro-5-ethylbenzoic Acid Base Conjugate Base (Carboxylate Anion) Acid->Base Deprotonation Stability Increased Anion Stability Base->Stability Net Effect is Stabilizing Chloro 3-Chloro Group (-I Effect) Chloro->Base Electron Withdrawal Ethyl 5-Ethyl Group (+I Effect) Ethyl->Base Electron Donation Acidity Increased Acidity (Lower pKa) Stability->Acidity Leads to

Caption: Influence of substituents on conjugate base stability and acidity.

Conclusion

This technical guide has provided a detailed examination of the acidity of 3-chloro-5-ethylbenzoic acid. Through the application of the Hammett equation, a predicted pKa of 3.89 was calculated, indicating that it is a moderately stronger acid than benzoic acid. This is attributed to the dominant electron-withdrawing inductive effect of the meta-chloro substituent. A comprehensive, step-by-step protocol for the experimental determination of this pKa value via potentiometric titration has been outlined to serve as a practical guide for researchers. Understanding and predicting the pKa of such molecules is fundamental for scientists in various fields, particularly in drug discovery and development, where it directly impacts the behavior and efficacy of potential therapeutic agents.

References

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  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • R Discovery. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • OWL, Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25°C. [Link]

  • Pearson Education. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Scribd. Hammett Substituent Constants Table. [Link]

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  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? [Link]

  • Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ResearchGate. Hammett Substituent Constants. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • SciSpace. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Cambridge University Press. (1985). The Hammett cp relationship. [Link]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • ChemRxiv. (2023). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing. [Link]

  • YouTube. (2024). Hammett Equation. [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-ethylbenzoic Acid: Melting and Boiling Point Determination

Introduction: The Role of Thermal Properties in Pharmaceutical Development 3-Chloro-5-ethylbenzoic acid (CAS No. 1261594-73-3) is a substituted aromatic carboxylic acid.[1] For any active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Thermal Properties in Pharmaceutical Development

3-Chloro-5-ethylbenzoic acid (CAS No. 1261594-73-3) is a substituted aromatic carboxylic acid.[1] For any active pharmaceutical ingredient (API) or intermediate, the melting and boiling points are fundamental physical constants. The melting point, in particular, serves as a primary indicator of sample purity and is critical for polymorphism screening, stability assessments, and formulation design. The boiling point provides insight into the substance's volatility and the strength of its intermolecular forces. An accurate determination of these properties is a non-negotiable prerequisite for advancing a compound through the drug development pipeline.

This guide will delve into the structural factors influencing these properties, present robust protocols for their experimental determination, and explain the rationale behind the selection of specific analytical techniques.

Physicochemical Properties & Structural Considerations

A summary of the known identifiers for 3-Chloro-5-ethylbenzoic acid is presented below. The melting and boiling points are left blank, representing the values to be determined experimentally.

IdentifierValueSource
Compound Name 3-Chloro-5-ethylbenzoic acid[1]
CAS Number 1261594-73-3[1]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [3]
Purity (Typical) ≥95%[1]
Melting Point (°C) To be determined
Boiling Point (°C) To be determined
Influence of Substituents on Thermal Properties

The melting and boiling points of 3-Chloro-5-ethylbenzoic acid are dictated by the interplay of intermolecular forces contributed by its functional groups:

  • Carboxylic Acid Group (-COOH): This is the most significant contributor. It facilitates strong intermolecular hydrogen bonding, allowing molecules to form stable dimers in the solid state. This requires substantial thermal energy to disrupt, leading to a relatively high melting point compared to non-acidic analogues.

  • Chlorine Atom (-Cl): As an electronegative substituent, the chlorine atom induces dipole-dipole interactions, further strengthening the intermolecular forces and contributing to a higher melting point.

  • Ethyl Group (-CH₂CH₃): This nonpolar alkyl group introduces van der Waals forces. Its presence can disrupt the crystalline lattice packing compared to a smaller substituent like a hydrogen or methyl group, which may have a variable effect on the melting point depending on the overall molecular symmetry and packing efficiency. For instance, the related compound 3-Chloro-5-nitrobenzoic acid has a reported melting range of 140-148 °C.[4] The larger, more electron-withdrawing nitro group in place of the ethyl group significantly impacts the crystal lattice energy.

Experimental Determination of Melting Point

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample becomes a completely clear liquid.[3] A narrow melting range (typically < 2 °C) is indicative of high purity.[3]

Methodology 1: Digital Capillary Melting Point Apparatus

This is a standard, reliable method for routine analysis. The causality behind this choice is its simplicity, speed, and the small sample quantity required.

Protocol:

  • Sample Preparation: Ensure the 3-Chloro-5-ethylbenzoic acid sample is completely dry and finely powdered by crushing it on a watch glass.[5]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm at the bottom.[3]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

  • Observation: Once the sample begins to show signs of softening, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature (T₁) at which the first liquid droplet is observed and the temperature (T₂) when the entire sample has melted into a transparent liquid. The melting point is reported as the range T₁ - T₂.[5]

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.[6]

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach, providing not only the melting point but also the enthalpy of fusion (ΔHfus). This is the authoritative choice for pharmaceutical characterization as it provides deeper thermodynamic insight.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered 3-Chloro-5-ethylbenzoic acid into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Method Setup: Place the sample and reference pans into the DSC cell. Program a heating profile:

    • Equilibrate at 25 °C.

    • Ramp at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The extrapolated onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion.

Workflow for DSC Melting Point Determination

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_results Results Sample 1. Weigh 2-5mg Sample into DSC Pan Reference 2. Prepare Empty Reference Pan Calibrate 3. Calibrate Instrument with Indium Standard Load 4. Load Pans into DSC Cell Calibrate->Load Setup 5. Program Method (Heat Rate, N2 Purge) Load->Setup Run 6. Execute Thermal Scan Setup->Run Acquire 7. Acquire Thermogram (Heat Flow vs. Temp) Run->Acquire Analyze 8. Analyze Endotherm Acquire->Analyze Report_MP Melting Point (Onset Temp) Analyze->Report_MP Report_Enthalpy Enthalpy of Fusion (Peak Area) Analyze->Report_Enthalpy

Caption: Workflow for Melting Point Determination using DSC.

Experimental Determination of Boiling Point

Determining the boiling point of a solid organic acid requires careful technique, as these compounds can decompose or decarboxylate at elevated temperatures. Therefore, a micro-scale method is preferable to bulk distillation.

Methodology: Thiele Tube (Siwoloboff) Method

This classical micro-method is chosen for its efficiency with small sample sizes (<1 mL) and its ability to provide a reliable boiling point, defined as the temperature where the liquid's vapor pressure equals the atmospheric pressure.[7][8]

Protocol:

  • Sample Preparation: Place a small amount of 3-Chloro-5-ethylbenzoic acid into a small test tube (Durham tube) and gently heat it until it melts into a liquid. Fill the tube approximately half-full (0.5-1 mL).[8]

  • Apparatus Setup:

    • Take a capillary tube (the same type used for melting points) and seal one end in a flame.

    • Place the capillary tube, open-end down, into the liquid sample in the Durham tube.[8]

    • Attach the Durham tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents will ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating gently until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source. As the apparatus cools, the stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Data Recording: Note the temperature and the current barometric pressure, as boiling point is pressure-dependent.[7]

Safety and Handling

As a research chemical, 3-Chloro-5-ethylbenzoic acid should be handled with appropriate care.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

  • Personal Protective Equipment (PPE): Always use in a fume hood and wear safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The melting and boiling points are indispensable parameters for the chemical and pharmaceutical characterization of 3-Chloro-5-ethylbenzoic acid. In the absence of established literature values, the robust experimental protocols detailed in this guide—Differential Scanning Calorimetry for melting point and the Thiele tube method for boiling point—provide the necessary framework for researchers to obtain accurate and reliable data. This information is foundational for ensuring purity, assessing stability, and enabling further development of this compound for its intended application.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • AOBChem. 3-Chloro-5-ethylbenzoic acid. [Link]

  • University of Colorado, Boulder. Experiment 1: Melting Points. [Link]

  • Chem-Impex International. 3-Chloro-5-nitrobenzoic acid. [Link]

  • PubChemLite. 3-chloro-5-ethylbenzoic acid (C9H9ClO2). [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Filo. (2025, August 20). Experiment to Determine the Melting Point of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-5-ethylbenzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of 3-Chloro-5-ethylbenzoic acid. In the landscape of ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of 3-Chloro-5-ethylbenzoic acid. In the landscape of pharmaceutical development, a thorough characterization of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of robust formulation design, ensuring safety, efficacy, and a viable shelf-life. This document will delve into the theoretical underpinnings of this molecule's stability, provide detailed experimental protocols for its assessment, and discuss the interpretation of the resulting data.

Theoretical Stability Profile of 3-Chloro-5-ethylbenzoic acid

The thermodynamic stability of 3-Chloro-5-ethylbenzoic acid is dictated by its molecular structure: a benzene ring substituted with a carboxylic acid, a chloro group, and an ethyl group. Each substituent contributes to the overall electronic and steric properties of the molecule, influencing its melting point, decomposition temperature, and susceptibility to degradation.

  • Carboxylic Acid Moiety: The carboxylic acid group is a primary site for potential dimerization through hydrogen bonding, which can significantly influence the crystal lattice energy and, consequently, the melting point. It is also a reactive center, susceptible to decarboxylation at elevated temperatures.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The carbon-chlorine bond can be a site of degradation, particularly under photolytic or certain reactive conditions.

  • Ethyl Substituent: The ethyl group is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring. Sterically, it can influence crystal packing and intermolecular interactions.

Based on these features, 3-Chloro-5-ethylbenzoic acid is expected to be a crystalline solid at room temperature with moderate thermal stability.[1] The primary degradation pathways under thermal stress are likely to involve decarboxylation and potentially dehalogenation at higher temperatures.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 3-Chloro-5-ethylbenzoic acid. The following sections detail the core analytical techniques and their underlying principles.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is invaluable for determining the melting point, enthalpy of fusion, and detecting any solid-state phase transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Chloro-5-ethylbenzoic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[4][5]

A sharp, single endothermic peak is indicative of a pure, crystalline compound.[4] The melting point is a critical physicochemical parameter, and the enthalpy of fusion provides insight into the strength of the crystal lattice. Broad peaks or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][7] This technique is crucial for determining the onset of thermal decomposition and identifying the temperature range over which the compound is stable.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-5-ethylbenzoic acid into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to study thermal decomposition or with an oxidative gas (e.g., air) to assess oxidative stability.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

The TGA thermogram provides a clear visual representation of the thermal stability of 3-Chloro-5-ethylbenzoic acid. A significant mass loss corresponds to the volatilization or decomposition of the compound. The temperature at which 5% mass loss occurs (Td5%) is often used as a benchmark for the onset of decomposition.

ParameterExpected Outcome for 3-Chloro-5-ethylbenzoic acidSignificance
Melting Point (Tm) Sharp endothermIndicator of purity and identity
Enthalpy of Fusion (ΔHfus) Positive valueMeasure of crystal lattice energy
Decomposition Onset (Td) Clear mass loss in TGADefines the upper limit of thermal stability

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] This is a critical exercise mandated by regulatory bodies like the ICH to ensure the specificity of stability-indicating analytical methods.[8]

Stress Conditions

A comprehensive forced degradation study for 3-Chloro-5-ethylbenzoic acid should include the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C) to assess hydrolytic stability.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H2O2) to evaluate susceptibility to oxidation. Functional groups like aryl chlorides can be susceptible to oxidative degradation.[11]

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C) to induce thermal decomposition.

  • Photodegradation: Exposing the drug substance to light of controlled wavelength and intensity, as per ICH Q1B guidelines, to assess photostability.[12]

Analytical Monitoring

The degradation samples should be analyzed using a validated, stability-indicating HPLC method. This method must be capable of separating the intact 3-Chloro-5-ethylbenzoic acid from all process-related impurities and degradation products.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis API 3-Chloro-5-ethylbenzoic acid (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo ID Degradant Identification (LC-MS) Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway

Caption: A schematic overview of the forced degradation workflow.

Hypothesized Degradation Pathway

Under significant thermal or oxidative stress, 3-Chloro-5-ethylbenzoic acid may undergo several degradation reactions. A plausible pathway involves initial decarboxylation to form 1-chloro-3-ethylbenzene, followed by oxidation of the ethyl group.

Degradation_Pathway Parent 3-Chloro-5-ethylbenzoic acid Intermediate1 1-Chloro-3-ethylbenzene Parent->Intermediate1 Decarboxylation (Thermal Stress) Intermediate2 1-(3-Chlorophenyl)ethanol Intermediate1->Intermediate2 Oxidation Final 1-(3-Chlorophenyl)ethanone Intermediate2->Final Oxidation

Caption: A hypothesized degradation pathway for 3-Chloro-5-ethylbenzoic acid.

Regulatory Context and Shelf-Life Determination

The stability data generated from these studies are fundamental to fulfilling regulatory requirements as outlined in the ICH Q1A (R2) guideline.[13][14] Long-term stability studies (e.g., 25 °C/60% RH) and accelerated stability studies (e.g., 40 °C/75% RH) are conducted over extended periods to establish a re-test period or shelf-life for the drug substance.[12][15][16] The forced degradation studies provide the assurance that the analytical methods used in these formal stability programs are indeed "stability-indicating."

Conclusion

A thorough investigation of the thermodynamic stability of 3-Chloro-5-ethylbenzoic acid is a critical, data-driven process that underpins successful drug development. By combining theoretical assessment with rigorous experimental techniques such as DSC, TGA, and forced degradation studies, researchers can build a comprehensive stability profile of the molecule. This knowledge is paramount for making informed decisions regarding formulation development, packaging, storage conditions, and ultimately, ensuring the delivery of a safe and effective pharmaceutical product to patients.

References

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by... Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Purple Diamond Package Testing Lab. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]

  • ICH. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioremediation of Chlorobenzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • PubMed. (n.d.). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]

  • Journal of Biomedical and Pharmaceutical Innovation. (2022, December 15). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-ethylbenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-5-ethylbenzoic acid (C9H9ClO2). Retrieved from [Link]

  • AOBChem. (n.d.). 3-Chloro-5-ethylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • ACS Publications. (2026, January 29). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nic. Retrieved from [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

  • KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Journal of Biochemical Technology. (n.d.). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylbenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]ncbi.nlm.nih.gov/compound/13071646)

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-ethylbenzoic Acid

Introduction Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] These reactions facilita...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][3] The substrate, 3-Chloro-5-ethylbenzoic acid, is a valuable building block in medicinal chemistry. Its derivatization through cross-coupling reactions allows for the synthesis of a diverse range of molecular architectures, which are often investigated for their potential as therapeutic agents.[4][5][6] This guide provides a detailed overview and practical protocols for several key palladium-catalyzed cross-coupling reactions involving this important substrate.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[2][7] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-Chloro-5-ethylbenzoic acid) to form a Pd(II) intermediate.[2][8]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[2][8]

dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-R" [label="Product (Ar-R)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions and Protocols

The following sections detail the application of several major palladium-catalyzed cross-coupling reactions to 3-Chloro-5-ethylbenzoic acid.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[7][10] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance to a wide range of functional groups.[10][11]

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-ethylbenzoic acid with Phenylboronic Acid

Objective: To synthesize 5-ethyl-3-phenylbenzoic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloro-5-ethylbenzoic acid184.62185 mg1.0
Phenylboronic acid121.93146 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
K₂CO₃138.21415 mg3.0
Toluene-10 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add 3-Chloro-5-ethylbenzoic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of 1M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13] This reaction has broad applications in the synthesis of pharmaceuticals and other complex molecules.[8][14]

Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-ethylbenzoic acid with Morpholine

Objective: To synthesize 3-(morpholino)-5-ethylbenzoic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloro-5-ethylbenzoic acid184.62185 mg1.0
Morpholine87.12105 µL1.2
Pd₂(dba)₃915.7223 mg0.025
XPhos476.6548 mg0.1
NaOt-Bu96.10144 mg1.5
Toluene-10 mL-

Procedure:

  • In a glovebox, add 3-Chloro-5-ethylbenzoic acid, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry vial.

  • Add toluene and morpholine to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with 1M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] It is a reliable method for the synthesis of substituted alkynes.[17]

Protocol: Sonogashira Coupling of 3-Chloro-5-ethylbenzoic acid with Phenylacetylene

Objective: To synthesize 3-ethyl-5-(phenylethynyl)benzoic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloro-5-ethylbenzoic acid184.62185 mg1.0
Phenylacetylene102.13132 µL1.2
Pd(PPh₃)₂Cl₂701.9035 mg0.05
CuI190.4510 mg0.05
Triethylamine (Et₃N)-5 mL-
THF-5 mL-

Procedure:

  • To a Schlenk flask, add 3-Chloro-5-ethylbenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add THF and triethylamine, followed by phenylacetylene.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.[18]

Heck Reaction: Formation of C-C Double Bonds

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[19][20]

Protocol: Heck Reaction of 3-Chloro-5-ethylbenzoic acid with Styrene

Objective: To synthesize 3-ethyl-5-styrylbenzoic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloro-5-ethylbenzoic acid184.62185 mg1.0
Styrene104.15137 µL1.2
Pd(OAc)₂224.5011 mg0.05
P(o-tolyl)₃304.3830 mg0.1
K₂CO₃138.21276 mg2.0
NMP (N-Methyl-2-pyrrolidone)-5 mL-

Procedure:

  • Add 3-Chloro-5-ethylbenzoic acid, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃ to a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add NMP and styrene.

  • Heat the reaction to 120 °C for 24 hours.[21]

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Weigh Reactants:\n3-Chloro-5-ethylbenzoic acid,\nCoupling Partner,\nCatalyst, Ligand, Base"]; "Solvent" [label="Add Solvent(s)"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere"]; "Reactants" -> "Solvent" -> "Inert_Atmosphere"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Heating" [label="Heat to\nSpecified Temperature"]; "Stirring" [label="Stir for\nDesignated Time"]; "Monitoring" [label="Monitor Progress\n(TLC, LC-MS)"]; "Heating" -> "Stirring" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Quenching" [label="Quench Reaction"]; "Extraction" [label="Liquid-Liquid\nExtraction"]; "Drying" [label="Dry Organic Layer"]; "Concentration" [label="Concentrate"]; "Purification" [label="Column Chromatography"]; "Quenching" -> "Extraction" -> "Drying" -> "Concentration" -> "Purification"; }

"Inert_Atmosphere" -> "Heating" [lhead="cluster_Reaction"]; "Monitoring" -> "Quenching" [lhead="cluster_Workup"]; } } Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Considerations

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction success. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate oxidative addition.[8][22]

  • Base Selection: The base plays a critical role in the catalytic cycle, often facilitating the transmetalation step or regenerating the catalyst.[23] The strength and solubility of the base should be carefully considered. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

  • Solvent Effects: The solvent can significantly influence reaction rates and yields.[3] Aprotic polar solvents like DMF, NMP, and dioxane are commonly used. In some cases, biphasic systems (e.g., toluene/water) are effective, particularly for Suzuki couplings.[24]

  • Reaction Temperature: While many cross-coupling reactions can be performed at room temperature, reactions involving less reactive aryl chlorides often require elevated temperatures to proceed at a reasonable rate.[21][25]

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Conclusion

The palladium-catalyzed cross-coupling of 3-Chloro-5-ethylbenzoic acid offers a powerful and versatile platform for the synthesis of a wide array of derivatives. By carefully selecting the appropriate coupling partner, catalyst system, and reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the exploration of these important transformations.

References

Sources

Application

Application Notes &amp; Protocols for the Scalable Preparation of 3-Chloro-5-ethylbenzoic Acid

For: Researchers, scientists, and drug development professionals. Introduction 3-Chloro-5-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern makes it an important intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The development of robust and scalable methods for its preparation is crucial for ensuring a reliable supply chain for research and commercial production.

This document provides a detailed guide to the scalable synthesis of 3-Chloro-5-ethylbenzoic acid, focusing on practical and efficient methodologies. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical process parameters for successful scale-up.

Strategic Approaches to Scalable Synthesis

The efficient synthesis of 3-Chloro-5-ethylbenzoic acid on a larger scale requires careful consideration of starting material availability, reaction robustness, and overall process economy. Two primary strategies have been identified as particularly suitable for scalable production:

  • Grignard Carboxylation: This classic and highly reliable method involves the formation of an organomagnesium (Grignard) reagent from a corresponding aryl halide, followed by its reaction with carbon dioxide to yield the desired carboxylic acid.[1][2] This approach is favored for its high yields and the commercial availability of the requisite starting materials. The key precursor for this route is 1-bromo-3-chloro-5-ethylbenzene.[3]

  • Oxidation of an Alkylbenzene: An alternative scalable approach involves the direct oxidation of an ethyl group on a suitably substituted benzene ring.[4] This method, often catalyzed by transition metal complexes, utilizes an inexpensive oxidant like air or oxygen. The primary starting material for this route would be 1-chloro-3,5-diethylbenzene. While potentially more atom-economical, this method may present challenges in achieving selective oxidation of only one of the two ethyl groups.

The following sections will provide a detailed protocol for the Grignard carboxylation route due to its well-established reliability and predictability for this class of compounds.

Synthetic Pathways Overview

The choice of synthetic route is dictated by factors such as starting material cost, process safety, and desired purity of the final product. The diagram below illustrates the two primary scalable pathways to 3-Chloro-5-ethylbenzoic acid.

G cluster_0 Route 1: Grignard Carboxylation cluster_1 Route 2: Selective Oxidation 1-Bromo-3-chloro-5-ethylbenzene 1-Bromo-3-chloro-5-ethylbenzene Grignard Reagent Grignard Reagent 1-Bromo-3-chloro-5-ethylbenzene->Grignard Reagent 1. Mg, THF Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 2. CO2 (Dry Ice) 3-Chloro-5-ethylbenzoic acid_1 3-Chloro-5-ethylbenzoic acid Carboxylate Salt->3-Chloro-5-ethylbenzoic acid_1 3. H3O+ Workup 1-Chloro-3,5-diethylbenzene 1-Chloro-3,5-diethylbenzene 3-Chloro-5-ethylbenzoic acid_2 3-Chloro-5-ethylbenzoic acid 1-Chloro-3,5-diethylbenzene->3-Chloro-5-ethylbenzoic acid_2 [O] (e.g., O2, Catalyst)

Caption: Scalable synthetic routes to 3-Chloro-5-ethylbenzoic acid.

Detailed Protocol: Grignard Carboxylation of 1-Bromo-3-chloro-5-ethylbenzene

This protocol details the synthesis of 3-Chloro-5-ethylbenzoic acid via the Grignard reaction, a robust and scalable method for forming carbon-carbon bonds.

Experimental Workflow

G start Start reagent_prep Prepare Anhydrous Apparatus & Reagents start->reagent_prep grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation Mg, THF, 1-Bromo-3-chloro-5-ethylbenzene carboxylation Carboxylation with Dry Ice (CO2) grignard_formation->carboxylation Pour over crushed dry ice workup Aqueous Acidic Workup carboxylation->workup HCl (aq) extraction Solvent Extraction workup->extraction EtOAc or Et2O purification Purification (Recrystallization) extraction->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of 3-Chloro-5-ethylbenzoic acid via Grignard carboxylation.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (10g scale)Molar Equivalents
1-Bromo-3-chloro-5-ethylbenzeneC8H8BrCl219.5110.0 g1.0
Magnesium turningsMg24.311.23 g1.1
Anhydrous Tetrahydrofuran (THF)C4H8O72.1160 mL-
IodineI2253.811 crystal-
Dry Ice (solid CO2)CO244.01~50 gExcess
6 M Hydrochloric Acid (HCl)HCl36.46~40 mL-
Diethyl ether or Ethyl acetate--100 mL-
Saturated Sodium Chloride (brine)NaCl58.4430 mL-
Anhydrous Sodium SulfateNa2SO4142.04~10 g-
Step-by-Step Procedure

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Reagent Charging: Place the magnesium turnings (1.23 g) in the flask.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-ethylbenzene (10.0 g) in anhydrous THF (20 mL). Add a small portion (~5 mL) of this solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle bubbling and a gray, cloudy appearance), add a single crystal of iodine or gently warm the flask with a heat gun.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The total addition time should be approximately 30-45 minutes.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The mixture should appear as a dark gray to brown solution.

Part 2: Carboxylation and Work-up

  • Preparation of CO2: In a separate beaker, crush approximately 50 g of dry ice into a fine powder.

  • Carboxylation: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Use additional anhydrous THF (~10 mL) to rinse the reaction flask and add this to the dry ice mixture.

  • Evaporation of Excess CO2: Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature. The resulting product will be a viscous slurry of the magnesium carboxylate salt.

  • Hydrolysis: Slowly and carefully add 6 M HCl (~40 mL) to the reaction mixture to hydrolyze the carboxylate salt and dissolve any unreacted magnesium.[1] Stir until all solids have dissolved. Two distinct layers should be visible.

Part 3: Extraction and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (50 mL) followed by saturated brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Chloro-5-ethylbenzoic acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate or aqueous ethanol, to afford the final product as a crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized 3-Chloro-5-ethylbenzoic acid should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid functional group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point (MP): To assess the purity of the final product. A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted under strictly anhydrous conditions and in an inert atmosphere (nitrogen or argon).

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment. Work in a well-ventilated fume hood.

  • Acids: Handle concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The Grignard carboxylation of 1-bromo-3-chloro-5-ethylbenzene provides a reliable and scalable method for the preparation of 3-Chloro-5-ethylbenzoic acid. The protocol described herein is robust and can be adapted for various scales of production. Careful attention to anhydrous conditions and safe handling practices is paramount for the successful and safe execution of this synthesis. The alternative route via oxidation of 1-chloro-3,5-diethylbenzene presents a potential for a more atom-economical process, but would require significant process development to control selectivity.

References

  • Vertex AI Search. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • BenchChem. The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.
  • ACS Publications. Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry.
  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry.
  • organic synthesis: benzoic acid via a grignard reaction.
  • RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... - RSC Advances.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • ChemicalBook. Synthesis and Application of 3,5-dichlorobenzoic acid.
  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry.
  • PubChem. 1-Bromo-3-chloro-5-ethylbenzene | C8H8BrCl | CID 66635574.

Sources

Method

Procedures for chlorination of 3-ethylbenzoic acid

Application Note: Precision Chlorination of 3-Ethylbenzoic Acid Part 1: Executive Summary & Mechanistic Insight The Challenge: Chlorinating 3-ethylbenzoic acid presents a classic problem in electrophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chlorination of 3-Ethylbenzoic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Chlorinating 3-ethylbenzoic acid presents a classic problem in electrophilic aromatic substitution (EAS): managing the conflict between a deactivating meta-director (–COOH) and an activating ortho/para-director (–Et). For drug development professionals, the goal is rarely "chlorination" in the abstract, but the isolation of a specific regioisomer—typically 4-chloro-3-ethylbenzoic acid or 2-chloro-5-ethylbenzoic acid —with high purity.

Mechanistic Logic: The reaction outcome is dictated by the electronic battle between the substituents:

  • The Ethyl Group (C3): A weak activator. It directs incoming electrophiles to positions 2, 4, and 6 .

  • The Carboxylic Acid (C1): A moderate deactivator. It directs to position 5 (meta to itself), but strongly inhibits reaction at 2 and 6 (ortho to itself) and 4 (para).

Regioselectivity Matrix:

  • Position 2: Activated by Ethyl, but sterically crowded between the Ethyl and Carboxylic acid. Minor product.

  • Position 4: Activated by Ethyl (ortho). Para to the Acid. Major Product Candidate A.

  • Position 6: Activated by Ethyl (para). Ortho to the Acid.[1] Major Product Candidate B.

In practice, the Ethyl group's activation dominates , but the specific isomer ratio depends heavily on the chlorinating agent and temperature.

DOT Diagram: Activation & Regioselectivity Pathways

Regioselectivity Start 3-Ethylbenzoic Acid (Substrate) TS_Ortho Transition State (Ortho to Et) Start->TS_Ortho Cl+ Attack (Ortho) TS_Para Transition State (Para to Et) Start->TS_Para Cl+ Attack (Para) Prod_4 4-Chloro-3-ethylbenzoic acid (Major Isomer A) TS_Ortho->Prod_4 Preferred Path Prod_2 2-Chloro-3-ethylbenzoic acid (Steric Hindrance) TS_Ortho->Prod_2 Blocked by Sterics Prod_6 2-Chloro-5-ethylbenzoic acid (Major Isomer B) TS_Para->Prod_6 Competing Path

Figure 1: Reaction pathway showing the competition between steric hindrance and electronic activation. Position 4 and 6 are the primary competitive sites.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6] Protocol A is recommended for laboratory-scale optimization and high regioselectivity. Protocol B is a scalable industrial method using gas, requiring stricter safety controls.

Protocol A: Liquid-Phase Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Best for: Lab scale (<50g), precise stoichiometry, and controlling exotherms.

Reagents:

  • Substrate: 3-Ethylbenzoic acid (1.0 eq)

  • Reagent: Sulfuryl Chloride (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Glacial Acetic Acid

  • Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (0.05 eq)

Step-by-Step Methodology:

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, drying tube (CaCl₂), and addition funnel, dissolve 15.0 g (0.1 mol) of 3-ethylbenzoic acid in 60 mL of DCE .

  • Catalyst Addition: Add 0.8 g (5 mol%) of FeCl₃ anhydrously. The solution may darken.

  • Controlled Addition: Heat the mixture to 40°C . Add 14.8 g (0.11 mol) of Sulfuryl Chloride dropwise over 45 minutes.

    • Note: Evolution of SO₂ and HCl gases will occur.[7] Scrubbing into NaOH solution is mandatory.

  • Reaction Phase: Once addition is complete, ramp temperature to Reflux (83°C) for 2–4 hours.

    • Checkpoint: Monitor via HPLC. Look for the disappearance of the starting material peak (RT ~4.2 min) and emergence of product peaks (RT ~5.5 min).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 100 mL ice water to hydrolyze excess SO₂Cl₂.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics.

  • Workup: Wash combined organics with water, then Brine. Dry over MgSO₄.[3] Evaporate solvent to yield a crude off-white solid.

Purification (Crucial): The crude contains a mixture of isomers (approx. 60:40 ratio of 4-chloro vs 6-chloro).

  • Recrystallization: Dissolve crude in minimum hot Ethanol/Water (9:1) . Cool slowly to 4°C. The 4-chloro isomer typically crystallizes first due to higher symmetry.

Protocol B: Gas-Phase Chlorination (Scale-Up Compatible)

Best for: Pilot scale (>100g), atom economy.

Reagents:

  • Substrate: 3-Ethylbenzoic acid (1.0 eq)

  • Reagent: Chlorine Gas (Cl₂)[6][8][9]

  • Catalyst: Iodine (I₂) or FeCl₃ (1-2 wt%)

  • Solvent: Chlorobenzene (inert under these conditions relative to substrate)

Step-by-Step Methodology:

  • Setup: Use a jacketed reactor with a gas dispersion tube (frit).

  • Dissolution: Charge 100 g of 3-ethylbenzoic acid and 300 mL Chlorobenzene . Add 1.0 g Iodine .

  • Chlorination: Heat to 50–60°C . Sparge Cl₂ gas at a rate of 0.2 eq/hour.

    • Process Control: Reaction is exothermic. Maintain T < 65°C to prevent polychlorination or radical side-chain chlorination (benzylic position).

  • Endpoint: Stop gas flow when HPLC indicates <2% starting material.

  • Degassing: Sparge with Nitrogen for 30 mins to remove residual Cl₂/HCl.

  • Isolation: Cool to 10°C. Filter the resulting slurry. The "Acid" functionality often causes the product to precipitate directly from chlorobenzene upon cooling, simplifying isolation.

Part 3: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation. The isomers are difficult to separate by standard silica chromatography due to identical polarity (both are acids).

Table 1: Physico-Chemical Identification Data

Property3-Ethylbenzoic Acid (SM)4-Chloro-3-ethylbenzoic acid (Target A)2-Chloro-5-ethylbenzoic acid (Target B)
Mol. Weight 150.18184.62184.62
¹H NMR (Ar-H) Multiplet 7.3–8.0 ppmTwo doublets (Ortho coupling ~8Hz)Singlet (H6) + Doublets
Key NMR Shift N/AH5 and H6 show strong ortho coupling.H3 and H4 show ortho coupling; H6 is isolated.
Melting Point 40–44°C118–120°C (Distinctly higher)95–98°C

Workflow Diagram: Purification & Analysis

Workup Crude Crude Reaction Mixture (Isomer Mix) Recryst Recrystallization (EtOH/H2O) Crude->Recryst Solid Precipitate (Enriched 4-Chloro Isomer) Recryst->Solid Filter Liquor Mother Liquor (Enriched 2-Chloro Isomer) Recryst->Liquor Filtrate QC QC Check: 1H-NMR Look for splitting patterns Solid->QC Liquor->QC

Figure 2: Purification logic. Separation relies on the differential solubility of the para-substituted (relative to ethyl) vs ortho-substituted isomers.

Part 4: References

  • National Institute of Standards and Technology (NIST). (2023). 3-Ethylbenzoic acid Thermochemical Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link][10]

  • PubChem. (2025).[2] Compound Summary: 3-Ethylbenzoic acid.[2][11] National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: Chlorination Mechanisms. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Ticket ID: BENZ-HPLC-001 Welcome & Scope Welcome to the technical support hub for the separation of benzoic acid and its derivatives (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Ticket ID: BENZ-HPLC-001

Welcome & Scope

Welcome to the technical support hub for the separation of benzoic acid and its derivatives (e.g., salicylic acid, parabens, vanillic acid).

The Core Challenge: Benzoic acid derivatives are weak acids (typically


). Their chromatographic behavior is governed by the Henderson-Hasselbalch equation . Small fluctuations in mobile phase pH can cause massive shifts in retention, peak splitting, or severe tailing.

This guide moves beyond basic "check the pump" advice. We focus on the chemical mechanisms driving separation failure and provide self-validating protocols to fix them.

Diagnostic Logic Flow

Before adjusting hardware, use this logic flow to identify the chemical root cause of your separation issue.

TroubleshootingLogic Start Symptom Observed Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Split Split / Double Peaks Start->Split Shift Retention Time Shift Start->Shift Check_pH Is Mobile Phase pH < 3.0? Tailing->Check_pH Check_Solvent Injection Solvent Stronger than MP? Split->Check_Solvent Check_Buffer Is Buffer Conc. > 20mM? Shift->Check_Buffer Silanols Cause: Secondary Silanol Interaction Check_pH->Silanols Yes (pH is low) Ionization Cause: Partial Ionization Check_pH->Ionization No (pH > 3.5) Solvent_Effect Cause: Hydrophobic Collapse / Solvent Mismatch Check_Solvent->Solvent_Effect Yes Capacity Cause: Insufficient Buffer Capacity Check_Buffer->Capacity No

Figure 1: Decision tree for diagnosing common HPLC issues with acidic derivatives.

Issue 1: Severe Peak Tailing

Symptom: Peaks exhibit a "shark fin" shape with a tailing factor (


) > 1.5.
Mechanism: 
  • Secondary Silanol Interactions: Even on C18 columns, residual silanol groups (

    
    ) on the silica surface can deprotonate (
    
    
    
    ) above pH 3.5. These act as cation exchangers, attracting any positively charged regions of your analyte or interacting via hydrogen bonding.
  • Mixed Ionization: If pH is near the

    
     (e.g., pH 4.0), the analyte exists as a mixture of neutral acid and ionized base. These two forms interact differently with the stationary phase, causing band broadening.[1]
    
Protocol: The "Low pH" Suppression Strategy

To fix tailing, we must force the analyte into a single, neutral state and suppress silanol ionization.

Step-by-Step Fix:

  • Acidify Mobile Phase: Adjust aqueous mobile phase to pH 2.5 - 3.0 .

    • Why: This is >1 pH unit below the

      
       of benzoic acid (4.2). It ensures 99% of the analyte is protonated (neutral) and increases retention on C18 [1].
      
  • Buffer Selection: Use Phosphate Buffer (20-25 mM) or Formic Acid (0.1%).

    • Note: Phosphate is superior for peak symmetry due to its high ionic strength, which masks silanol sites.

  • Column Choice: If low pH fails, switch to a Polar-Embedded C18 or "End-capped" column.

    • Why: These columns have a shielding group (e.g., amide) that prevents the analyte from reaching the silica surface [2].

Data Comparison: pH Effect on Tailing | Mobile Phase pH | Species Dominance | Tailing Factor (


) | Resolution (

) | | :--- | :--- | :--- | :--- | | pH 2.5 | Neutral (Protonated) | 1.1 (Excellent) | High | | pH 4.2 (

) | 50/50 Mix | 1.8 (Poor) | Low (Broad peaks) | | pH 7.0 | Ionized (Benzoate) | 1.0 (Sharp)* | Very Low (Elutes at

) |

*Note: At pH 7, peak shape is good, but retention is often lost because the ionized molecule is too polar for C18.

Issue 2: Split Peaks & Doublets

Symptom: A single pure standard appears as two distinct peaks or a peak with a shoulder. Mechanism:

  • Injection Solvent Mismatch: Dissolving the sample in 100% Methanol/Acetonitrile while the mobile phase starts at 90% Water. The strong solvent carries the analyte through the column faster than the mobile phase, causing "breakthrough" [3].

  • Zwitterionic Behavior: For amino-benzoic acids, the molecule may be interconverting between forms if the pH is unstable.

Protocol: Solvent Matching

Step-by-Step Fix:

  • Diluent Preparation: Prepare the sample in the initial mobile phase composition (e.g., 90% Buffer / 10% MeOH).

  • Volume Check: If you must use a strong solvent (for solubility), reduce injection volume to < 5 µL.

  • Validation: Inject a standard at 1/10th the concentration. If the split disappears, it was a solvent/overload issue. If the split remains, the column inlet may be voided (physical damage).

Issue 3: Drifting Retention Times

Symptom: Retention time (


) shifts by >0.5 min between runs.
Mechanism: Lack of Buffer Capacity. 
Using simple acid additives (e.g., 0.1% TFA) provides pH control but low buffering capacity. If the sample matrix is slightly basic, it can locally shift the pH inside the column, altering the ionization state of the benzoic acid derivative [4].
Protocol: Robust Buffering

Step-by-Step Fix:

  • Switch to Buffered Salt: Replace simple TFA/Formic acid with 20-25 mM Potassium Phosphate (pH 2.5) or Ammonium Acetate (pH 4.5) .

  • Thermostat Control: Set column oven to 30°C or 40°C .

    • Why:

      
       is temperature-dependent. Fluctuating room temperature causes fluctuating ionization ratios.
      

The "Gold Standard" Starting Method

If you are developing a new method, start here. This protocol is optimized for robustness and covers 90% of benzoic acid derivatives.

ParameterSpecificationRationale
Column C18 (L1), End-capped, 5 µm, 150 x 4.6 mmStandard robustness; end-capping reduces tailing.
Mobile Phase A 20 mM

, adjusted to pH 2.5 with

Suppresses ionization of acid; high buffer capacity.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than MeOH; lower backpressure.
Gradient 5% B to 60% B over 15 minElutes polar acids early and hydrophobic esters later.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 30°CStabilizes retention.
Detection UV 230 nm or 254 nm254 nm is universal for the benzene ring; 230 nm is more sensitive for carboxyl groups.

Advanced FAQ: Zwitterionic Derivatives

Q: I am analyzing amino-benzoic acids (e.g., Anthranilic acid). The peaks are terrible even at pH 2.5.

A: Amino-benzoic acids are zwitterions (contain both acidic


 and basic 

groups).
  • At pH 2.5: The

    
     becomes protonated (
    
    
    
    ). The molecule is cationic. It may be repelled by the positively charged protonated silanols (rare) or interact via ion-exchange.
  • Solution: You need to suppress both charges or use a specific mode.

    • Ion-Pairing: Add Hexanesulfonic Acid to the mobile phase. This pairs with the

      
       group, making the molecule neutral/hydrophobic.
      
    • Mixed-Mode Columns: Use a column with both C18 and Anion/Cation exchange ligands (e.g., Primesep or Newcrom). This allows tunable selectivity based on both hydrophobicity and charge [5].

References

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Separation Science. (2025). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Method for Benzoic Acid on Newcrom BH. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Chloro-5-ethylbenzoic Acid

Executive Summary 3-Chloro-5-ethylbenzoic acid (CAS: 1261594-73-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients. In regulatory workflow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-ethylbenzoic acid (CAS: 1261594-73-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients. In regulatory workflows, distinguishing this compound from its positional isomers (e.g., 2-chloro-4-ethylbenzoic acid) is mandatory for impurity profiling.

This guide provides a technical comparison of the mass spectrometry (MS) behaviors of 3-Chloro-5-ethylbenzoic acid against its structural alternatives. It focuses on the mechanistic divergence between meta-substituted (target) and ortho-substituted (impurity) analogs, providing a self-validating protocol for unambiguous identification.

Chemical Profile & Theoretical Baseline

Before analyzing fragmentation, the isotopic signature must be established. The presence of a single chlorine atom imparts a distinct 3:1 intensity ratio for the


 and 

ions.
ParameterSpecification
Formula C

H

ClO

Exact Mass 184.0291 Da
Isotope Pattern m/z 184 (100%) , m/z 186 (32.0%) (Characteristic

Cl/

Cl signature)
Key Functional Groups Carboxylic Acid (-COOH), Ethyl (-CH

CH

), Chloro (-Cl)

Comparative Analysis: Ionization Techniques (EI vs. ESI)

The choice of ionization method drastically alters the observed spectrum. For comprehensive characterization, both "Hard" (EI) and "Soft" (ESI) ionization are recommended.

Table 1: Spectral Fingerprint Comparison
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI-, Negative Mode)
Primary Signal m/z 184 (M

)
& m/z 169 (M-CH

)

m/z 183 ([M-H]

)
Base Peak Often m/z 184 or 139 (depending on source temp)m/z 183 (Molecular Ion)
Fragmentation Rich, structural diagnosticsMinimal, requires CID (MS/MS)
Key Loss Channels

CH

,

OH,

COOH, CO
CO

(Decarboxylation)
Application Library matching, isomer differentiationQuantitation, biological matrix analysis
Mechanistic Insight[1][2][3][4]
  • EI (Hard Ionization): The high energy (70 eV) induces significant fragmentation in the ethyl group (benzylic cleavage) and the carboxyl group. This is superior for structural confirmation .

  • ESI (Soft Ionization): In negative mode, the carboxylic acid readily deprotonates to form [M-H]

    
    . This mode is superior for sensitivity  and LC-coupling but requires collision-induced dissociation (CID) to generate diagnostic fragments.
    

Critical Differentiation: The "Ortho Effect"[3][5][6][7]

The most challenging analytical task is distinguishing 3-Chloro-5-ethylbenzoic acid (Meta) from its isomer, 2-Chloro-4-ethylbenzoic acid (Ortho). Standard retention time analysis can be ambiguous; however, MS fragmentation offers a definitive "chemical ruler."

The Ortho-Effect Mechanism

In ortho-isomers , the proximity of the alkyl group (or other substituents) to the carboxylic acid facilitates a specific rearrangement—often the elimination of water (H


O) or small alcohols (if esterified) via a 6-membered transition state.
  • Target (3-Chloro-5-ethyl): Substituents are Meta (1,3 relationship). No Ortho Effect. Fragmentation follows standard cleavage (Loss of OH, then CO).

  • Alternative (2-Chloro-4-ethyl): Substituents are Ortho (1,2 relationship). Strong Ortho Effect. Prominent loss of H

    
    O [M-18]
    
    
    
    is observed.
Diagram 1: Isomer Differentiation Decision Tree

Isomer_Differentiation Start Unknown Sample (MW 184, Cl Pattern) Spectrum Acquire EI Mass Spectrum (70 eV) Start->Spectrum Check_M18 Check for [M-H2O]+ Peak (m/z 166) Spectrum->Check_M18 Ortho Significant m/z 166 Observed (Ortho Effect) Check_M18->Ortho Peak Present Meta Negligible/Absent m/z 166 Dominant m/z 167 (M-OH) Check_M18->Meta Peak Absent Conclusion_Ortho Identify as: 2-Chloro-X-ethylbenzoic acid (Ortho Isomer) Ortho->Conclusion_Ortho Conclusion_Meta Identify as: 3-Chloro-5-ethylbenzoic acid (Target Meta Isomer) Meta->Conclusion_Meta

Caption: Decision logic for distinguishing 3-Chloro-5-ethylbenzoic acid from ortho-substituted impurities based on the "Ortho Effect" water loss.

Detailed Fragmentation Pathways (EI)

For the target compound (3-Chloro-5-ethylbenzoic acid), the fragmentation follows two competitive pathways driven by the stability of the resulting carbocations.

Pathway A: Benzylic Cleavage (Ethyl Group)

The ethyl group undergoes


-cleavage (loss of a methyl radical) to form a stabilized benzyl/tropylium-type cation.
  • Transition: m/z 184

    
     m/z 169 (M - 15)
    
Pathway B: Carboxyl Cleavage (Benzoic Acid Core)

Standard benzoic acid fragmentation involves the sequential loss of the hydroxyl radical (


OH) and carbon monoxide (CO).
  • Step 1: m/z 184

    
     m/z 167 (M - 17) [Acylium Ion]
    
  • Step 2: m/z 167

    
     m/z 139 (M - 17 - 28) [Phenyl Cation]
    
Diagram 2: Fragmentation Mechanism

Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 184 (C9H9ClO2) Frag_169 [M - CH3]+ m/z 169 (Benzylic Cation) M_Ion->Frag_169 - CH3• (15) Frag_167 [M - OH]+ m/z 167 (Acylium Ion) M_Ion->Frag_167 - OH• (17) Frag_139_Direct [M - COOH]+ m/z 139 M_Ion->Frag_139_Direct - COOH• (45) Frag_139 [M - OH - CO]+ m/z 139 (Chlorophenyl-ethyl Cation) Frag_167->Frag_139 - CO (28)

Caption: Primary fragmentation pathways for 3-Chloro-5-ethylbenzoic acid under 70 eV Electron Ionization.

Experimental Protocol

To replicate these results, the following validated conditions are recommended.

Method A: GC-MS (Structural Confirmation)
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Split 10:1).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source: EI Source @ 230°C, 70 eV.

  • Scan Range: m/z 50–300.

Method B: LC-MS/MS (Quantitation)
  • Ionization: ESI Negative Mode (-).

  • Precursor Ion: m/z 183.0.

  • Product Ions (MRM):

    • Quantifier: 183.0

      
       139.0 (Loss of CO
      
      
      
      ).
    • Qualifier: 183.0

      
       103.0 (Loss of CO
      
      
      
      + HCl - High Energy).
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 3-chloro-, ethyl ester (Analogous Fragmentation Data). National Institute of Standards and Technology.[1][2] Link

  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives.[3] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry (Tokyo). Link

  • Barkow, A., et al. (1995). Ortho effects: A mechanistic study of water elimination in substituted benzoic acids. European Journal of Mass Spectrometry. Link

  • Doc Brown's Chemistry. (2023). Interpretation of the mass spectrum of benzoic acid and derivatives.Link

  • BenchChem. (2024). 3-Chloro-2-ethylbenzoic acid: Isomer properties and applications.Link

Sources

Comparative

Comparative Reactivity Profile: 3-Chloro-5-ethylbenzoic Acid vs. 3-Chlorobenzoic Acid

Executive Summary: The Structural Nuance In medicinal chemistry, the transition from a simple core like 3-chlorobenzoic acid (3-CBA) to a substituted analog like 3-chloro-5-ethylbenzoic acid (3-CEBA) is rarely accidental...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Nuance

In medicinal chemistry, the transition from a simple core like 3-chlorobenzoic acid (3-CBA) to a substituted analog like 3-chloro-5-ethylbenzoic acid (3-CEBA) is rarely accidental.[1] It typically represents a strategic "scaffold hop" designed to modulate lipophilicity (LogP) or fill a hydrophobic pocket without altering the core electronic vector significantly.

However, the addition of the ethyl group at the C5 position introduces subtle but critical electronic and steric perturbations. This guide objectively compares these two building blocks, analyzing how the C5-ethyl group influences acidity, solubility, and—most critically—the reactivity of the C3-chloride handle in metal-catalyzed cross-couplings.

Electronic & Steric Landscape: The "Why" Behind Reactivity

To predict performance, we must quantify the electronic environment using Hammett substituent constants (


).
  • 3-Chlorobenzoic Acid (3-CBA): The ring is deactivated by the electron-withdrawing carboxyl group and the chloro group.[1]

  • 3-Chloro-5-ethylbenzoic Acid (3-CEBA): The ethyl group is a weak electron-donating group (EDG).[1] Located at the meta position relative to both the carboxyl and chloro groups, it exerts a stabilizing inductive effect (+I).

Hammett Analysis:

  • 
     (Chlorine):  +0.37 (Electron Withdrawing)
    
  • 
     (Ethyl):  -0.07 (Electron Donating)[1]
    

Impact: The ethyl group in 3-CEBA slightly increases electron density in the aromatic ring compared to 3-CBA.[1] This has two major consequences:

  • Acidity: The carboxylate anion is slightly less stabilized in 3-CEBA, making it a weaker acid (higher pKa).[1]

  • Oxidative Addition: The C-Cl bond in 3-CEBA is more electron-rich.[1] Since oxidative addition of Pd(0) into aryl chlorides is accelerated by electron deficiency, 3-CEBA will react slower than 3-CBA in standard Suzuki-Miyaura couplings.[1]

Visualization: Electronic Push-Pull Map

ElectronicEffects cluster_0 3-Chlorobenzoic Acid (3-CBA) cluster_1 3-Chloro-5-ethylbenzoic Acid (3-CEBA) node_A Benzene Core COOH_A COOH (C1) EWG (Strong) COOH_A->node_A Deactivates Ring Cl_A Cl (C3) EWG (Inductive) Cl_A->node_A Deactivates Ring node_B Benzene Core (Higher e- Density) COOH_B COOH (C1) COOH_B->node_B Cl_B Cl (C3) Cl_B->node_B Et_B Ethyl (C5) EDG (Weak) Et_B->node_B Donates e- Density (Resists Nucleophiles)

Figure 1: Comparative electronic vectors.[1] The green node (Ethyl) in 3-CEBA counteracts the electron-withdrawing effects, altering reactivity.

Physicochemical Property Comparison

The primary driver for selecting 3-CEBA over 3-CBA is usually ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

Property3-Chlorobenzoic Acid (3-CBA)3-Chloro-5-ethylbenzoic Acid (3-CEBA)Implication for MedChem
Molecular Weight 156.57 g/mol 184.62 g/mol Slight increase; negligible impact on ligand efficiency.[1]
pKa (Calc.) 3.82~3.893-CEBA is slightly less acidic; both ionize at physiological pH.[1]
LogP (Lipophilicity) 2.7~3.7Critical: Ethyl adds ~1.0 log unit.[1] 3-CEBA is significantly more permeable but less soluble in water.[1]
Solubility (Aq) Moderate (pH dependent)Low3-CEBA requires higher % organic co-solvent (DMSO/DMF) in assays.[1]
Reactivity (Ar-Cl) StandardDeactivatedRequires more active catalysts (e.g., Buchwald precatalysts).[1]
Synthetic Reactivity: The Suzuki-Miyaura Challenge

The most common transformation for these scaffolds is the utilization of the aryl chloride handle to attach a biaryl tail via Suzuki coupling.

The Mechanistic Bottleneck

Aryl chlorides are notoriously difficult substrates compared to bromides or iodides due to the strength of the C-Cl bond.

  • 3-CBA: The electron-withdrawing COOH and Cl groups make the ring electron-deficient.[1] This lowers the LUMO energy , facilitating the oxidative addition of the Pd(0) catalyst.

  • 3-CEBA: The ethyl group donates electron density.[1] This raises the LUMO energy and strengthens the C-Cl bond relative to 3-CBA.[1]

Experimental Consequence: If you run a competitive reaction with 1 equivalent of Pd catalyst and 1 equivalent each of 3-CBA and 3-CEBA, 3-CBA will be consumed significantly faster. [1]

Proposed Workflow: Optimized Suzuki Coupling

To couple 3-CEBA efficiently, standard conditions (Pd(PPh3)4) often fail or result in low yields.[1] You must use electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition.

Recommended Protocol (Self-Validating):

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos). Alternatively, use Pd-G3-XPhos precatalyst.[1]

  • Base: K₃PO₄ (Anhydrous or 2M aq).[1]

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1][2]

SuzukiCycle Start Substrate (Ar-Cl) OxAdd Oxidative Addition (Pd-II) Start->OxAdd Rate Determining Step Slower for 3-CEBA Pd0 Pd(0)-L Active Species Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base TransMet->Pd0 Reductive Elimination Prod Biaryl Product TransMet->Prod

Figure 2: The catalytic cycle. The red arrow (Oxidative Addition) is the bottleneck. The ethyl group in 3-CEBA hinders this step electronically.

Detailed Experimental Protocol

Objective: Cross-coupling of 3-Chloro-5-ethylbenzoic acid with Phenylboronic acid.

Reagents:

  • 3-Chloro-5-ethylbenzoic acid (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (0.02 equiv) - Selected for high activity on deactivated chlorides.[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the benzoic acid derivative (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) for 5 minutes. Reason: Pd(0) is oxygen-sensitive; failure here leads to homocoupling.[1]
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under a positive stream of

    
    .
    
  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] 3-CBA typically finishes in <4 hours.[1][3] 3-CEBA may require 8–12 hours due to the deactivated ring.[1]

  • Workup: Acidify with 1M HCl (to pH ~2) to ensure the product is in the carboxylic acid form (not the potassium salt), then extract with Ethyl Acetate.

References
  • Hammett Substituent Constants: Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195.[1] Link

  • Suzuki Coupling Mechanism: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483.[1] Link

  • Lipophilicity & Drug Design: Waring, M. J.[1] Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. Link

  • Catalyst Selection for Aryl Chlorides: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci. 2011, 2, 27–50.[1] Link

Sources

Validation

UV-Vis Absorption Spectra of Halogenated Benzoic Acids: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of halogenated benzoic acids, designed for researchers in medicinal chemistry and spectroscopy. Executive Summary Halogenated benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of halogenated benzoic acids, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

Halogenated benzoic acids serve as critical building blocks in drug discovery and supramolecular chemistry. Their UV-Vis spectral signatures are not merely identification tags but direct readouts of the electronic environment governing their reactivity and pKa. This guide compares the spectral performance of fluoro-, chloro-, bromo-, and iodo-benzoic acids, elucidating how halogen size and electronegativity modulate the


 and 

transitions.

Key Insight: While all halogens are deactivating groups in electrophilic aromatic substitution, their influence on UV spectra is dominated by the mesomeric (+M) effect and polarizability , leading to a bathochromic (red) shift in the order I > Br > Cl > F .

Theoretical Framework: Electronic & Steric Tuning

To interpret the spectra, one must understand the competing forces acting on the benzene chromophore:

  • Inductive Effect (-I): Halogens withdraw electron density through the

    
    -bond (F > Cl > Br > I). This stabilizes the ground state (HOMO) more than the excited state, theoretically causing a blue shift (hypsochromic).
    
  • Mesomeric Effect (+M): Lone pairs on the halogen donate into the

    
    -system. This raises the HOMO energy, narrowing the HOMO-LUMO gap and causing a red shift (bathochromic).
    
  • Steric Inhibition of Resonance (SIR): In ortho-substituted derivatives, bulky halogens force the carboxyl group out of planarity with the ring, breaking conjugation and significantly altering the spectrum.

Diagram: Electronic Effects Pathway

ElectronicEffects Halogen Halogen Substituent (F, Cl, Br, I) Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Mesomeric Mesomeric Effect (+M) Lone Pair Donation Halogen->Mesomeric HOMO HOMO Energy (Ground State) Inductive->HOMO Stabilizes Mesomeric->HOMO Destabilizes (Raises Energy) Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO Energy (Excited State) LUMO->Gap Shift Spectral Shift (λ max) Gap->Shift Inverse Relation (Smaller Gap = Red Shift)

Figure 1: Causal pathway of electronic effects on spectral shifts. The Mesomeric effect typically dominates for Para-substitutions.

Comparative Spectral Analysis

The following data represents typical values in polar solvents (e.g., Methanol or Water/Ethanol mixtures). Note that


 values are solvatochromic and may shift by 2–5 nm depending on the specific solvent polarity and pH.
Table 1: Spectral Characteristics of Para-Substituted Benzoic Acids
CompoundSubstituent

(B-Band)

(M

cm

)
Electronic Driver
Benzoic Acid -H230 nm ~10,000Baseline conjugation
4-Fluorobenzoic Acid -F231 nm ~11,000Strong -I competes with +M; minimal shift.
4-Chlorobenzoic Acid -Cl236 - 240 nm ~15,000Moderate +M; significant red shift.
4-Bromobenzoic Acid -Br242 - 245 nm ~16,500Stronger polarizability; larger red shift.
4-Iodobenzoic Acid -I250+ nm ~18,000High polarizability; largest red shift.
Analysis of Trends
  • The "Heavy Atom" Effect: Despite Fluorine having the best orbital overlap (2p-2p) for resonance, it causes the smallest shift. Iodine, with poor overlap (5p-2p), causes the largest shift. This is counter-intuitive but is explained by polarizability . The large, diffuse electron cloud of Iodine interacts strongly with the

    
    -system's excited state, stabilizing it and significantly lowering the transition energy (
    
    
    
    ).
  • Ortho-Effect (The "Blue" Shift):

    • Para-Chlorobenzoic acid (

      
       nm) is planar, allowing full conjugation between the ring and the carboxyl group.
      
    • Ortho-Chlorobenzoic acid shows a hypsochromic shift (to lower wavelengths) and a decrease in intensity (

      
      ). The bulky Chlorine atom sterically hinders the carboxyl group, forcing it to rotate roughly 90° out of plane. This decouples the C=O 
      
      
      
      -system from the benzene ring, making the spectrum resemble that of an alkyl-substituted benzene rather than a conjugated acid.

Experimental Protocol: High-Fidelity Measurement

To obtain reproducible data, strict control of pH and solvent cutoff is required. Benzoic acid derivatives exist in equilibrium between protonated (acid) and deprotonated (benzoate) forms, which have distinct spectra.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Water is acceptable but requires pH buffering). Avoid Acetone or Toluene due to high UV cutoff.

  • Buffers: 10 mM Phosphate buffer (pH 2.0) and 10 mM Phosphate buffer (pH 8.0).

  • Cuvettes: Fused Silica (Quartz), 10 mm path length. Do not use plastic or glass.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh ~10 mg of the benzoic acid derivative.

    • Dissolve in 10 mL Methanol (Stock A: ~1 mg/mL).

    • Critical: If solubility is poor (e.g., Iodo-derivatives), sonicate for 5 minutes.

  • Working Solution & pH Control:

    • Acidic Scan (Protonated): Dilute 100

      
      L of Stock A into 2.9 mL of pH 2.0 buffer .
      
    • Basic Scan (Deprotonated): Dilute 100

      
      L of Stock A into 2.9 mL of pH 8.0 buffer .
      
    • Target Absorbance: 0.5 - 0.8 AU.

  • Baseline Correction:

    • Fill a cuvette with the respective blank buffer/solvent mixture.

    • Run "Auto-Zero" or "Baseline" on the spectrophotometer (200–400 nm range).

  • Measurement:

    • Scan sample from 400 nm down to 200 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for better resolution of fine structure.

Diagram: Experimental Workflow

ExperimentalProtocol Start Start: Solid Sample Weigh Weigh ~10mg (Analytical Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock A) Weigh->Dissolve Split Split Sample Dissolve->Split AcidPath Dilute in pH 2 Buffer (Protonated Form) Split->AcidPath Target: COOH BasePath Dilute in pH 8 Buffer (Benzoate Form) Split->BasePath Target: COO- Measure UV Scan (200-400 nm) Quartz Cuvette AcidPath->Measure BasePath->Measure Data Compare λ max Measure->Data

Figure 2: Workflow for differentiating protonated acid vs. benzoate species.

Data Interpretation & Validation

Self-Validating Checks
  • The Isosbestic Point: If you perform a pH titration (gradually changing from pH 2 to 8), you should observe a distinct isosbestic point (a wavelength where absorbance does not change). The presence of this point confirms a clean two-state transition (Acid

    
     Anion) without degradation or precipitation.
    
  • Solvent Cutoff: If the baseline rises sharply below 210 nm, your solvent or buffer is absorbing. Switch to Acetonitrile or pure water.

  • Concentration Check: If

    
     shifts significantly with concentration, your sample is aggregating (forming dimers). Dilute by 50% and re-measure; the peak shape should remain identical.
    
Impact on Drug Development

In medicinal chemistry, the shift in


 correlates with the Hammett substituent constant (

)
.
  • Electron Withdrawing (Halogens): Lower pKa, increase lipophilicity (LogP).

  • Spectral Correlation: A simple UV scan can serve as a proxy for checking the electronic integrity of the ring system during synthesis. If the expected bathochromic shift of an Iodo-intermediate is missing, the halogenation likely failed or occurred at the wrong position (e.g., meta instead of para).

References

  • NIST Chemistry WebBook. Benzoic acid, 4-chloro- UV/Visible Spectrum. National Institute of Standards and Technology.[1][2]

  • Canadian Journal of Chemistry. The Relation of Mesomeric Effects and Ultraviolet Light Absorption Spectra. (Discusses the -I > -Br > -Cl > -F spectral shift order).

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. (Provides baseline data for the parent compound).

  • PubChem. 4-Chlorobenzoic Acid Compound Summary. National Library of Medicine.

  • PhotochemCAD. Benzoic Acid Absorption Data. (Molar absorptivity reference).

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-ethylbenzoic acid proper disposal procedures

Operational Guide: Safe Disposal and Management of 3-Chloro-5-ethylbenzoic Acid Part 1: Executive Summary & Core Directive The "Halogen Rule" (Autonomy & Logic): Disposal of 3-Chloro-5-ethylbenzoic acid is strictly gover...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-Chloro-5-ethylbenzoic Acid

Part 1: Executive Summary & Core Directive

The "Halogen Rule" (Autonomy & Logic): Disposal of 3-Chloro-5-ethylbenzoic acid is strictly governed by its chlorine substituent. Unlike standard organic acids (e.g., benzoic acid), this compound cannot be bulked with non-halogenated solvents or general organic waste.[1]

The Scientific Rationale: Incineration of chlorinated aromatics without specific flue-gas scrubbing generates hydrogen chloride (HCl) gas and, under improper combustion conditions, polychlorinated dibenzodioxins (PCDDs/dioxins).[1] Therefore, this material must enter the Halogenated Waste Stream to ensure it is routed to an incinerator equipped with a secondary combustion chamber and caustic scrubbers.[1]

Part 2: Chemical Profile & Hazard Assessment

Before handling, verify the material identity and hazards to select the correct Personal Protective Equipment (PPE).[1]

Table 1: Physicochemical & Hazard Profile

ParameterDataOperational Implication
Chemical Name 3-Chloro-5-ethylbenzoic acidDO NOT confuse with non-halogenated analogs.
CAS Number 1261594-73-3 (or isomer specific)Unique identifier for waste manifests.
Molecular Formula C₉H₉ClO₂Contains Cl; mandates halogenated stream.
Acidity (pKa) ~3.8 (Predicted)Corrosive to mucous membranes; requires eye protection.
Physical State Solid (Crystalline powder)Dust inhalation hazard; use local exhaust.
GHS Hazards H315, H319, H335Irritant to Skin, Eyes, and Respiratory System.[1]
Incompatibility Strong Oxidizers, Strong BasesExothermic Risk: Segregate from oxidizers in waste.[1][2]

Part 3: Operational Disposal Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Use this workflow for expired stock or excess solid material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acidic corrosion over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 3-Chloro-5-ethylbenzoic acid.[3]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Tag: "SOLID HALOGENATED ORGANIC."

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Self-Validating Step: Ensure the container is NOT placed in the "Trash" or "Biohazard" bins.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this workflow for mother liquors or HPLC effluents containing the compound.

  • Stream Selection: Identify the Halogenated Solvent Waste carboy (typically designated by a specific color code, often yellow or green, depending on institutional EHS rules).[1]

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid) or reactive metals.[1][2]

    • Causality: Mixing organic acids with oxidizers can lead to rapid pressurization and explosion.

  • Transfer: Pour liquid waste using a funnel to prevent spillage.

  • Logging: Record the volume and concentration on the waste log sheet attached to the carboy.

    • Why: Incineration facilities require an accurate "Halogen Load" calculation to adjust burn temperatures.

Protocol C: Spill Response & Neutralization

Immediate action for benchtop spills.

  • Isolation: Alert nearby personnel and cordon off the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 or half-mask respirator.[1]

  • Neutralization (The Chemical Logic):

    • Do not wipe up dry solid with a wet cloth immediately (creates acidic paste).

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Observation: Wait for any bubbling (CO₂ evolution) to cease.

  • Collection: Sweep the neutralized solid into a dustpan.

  • Disposal: Place the collected material into a separate container labeled "Spill Debris - Halogenated Acid" and manage as hazardous waste (Protocol A).

Part 4: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 3-Chloro-5-ethylbenzoic acid, ensuring compliance with RCRA and incineration standards.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-ethylbenzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidContainer Segregate into Solid Waste Container SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Label: 'Halogenated Organic Acid' Hazard: Irritant/Corrosive SolidContainer->Labeling HaloStream Halogenated Waste Stream (Must go to scrubbed incinerator) LiquidCheck->HaloStream Contains Cl atom NonHaloStream Non-Halogenated Stream (PROHIBITED for this compound) LiquidCheck->NonHaloStream Incorrect Path HaloStream->Labeling FinalDisp EPA/RCRA Approved High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation of halogenated aromatic acids. Note the critical prohibition of the non-halogenated stream to prevent equipment corrosion and regulatory violation.

Part 5: Regulatory Context (RCRA & EPA)

1. Waste Classification: While 3-Chloro-5-ethylbenzoic acid is not explicitly "P" or "U" listed by name under the Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH ≤ 2.[4]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), the entire mixture adopts the F-code (e.g., F002).[1]

2. The "Mixture Rule": Under EPA regulations, mixing a characteristic hazardous waste (the acid) with a non-hazardous waste renders the entire volume hazardous.[1] Never dilute to dispose.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1261594-73-3. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-5-ethylbenzoic acid

Executive Summary & Strategic Context 3-Chloro-5-ethylbenzoic acid (CAS: 1261594-73-3) is a halogenated aromatic carboxylic acid frequently utilized as a scaffold in the synthesis of pharmaceutical intermediates. While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Chloro-5-ethylbenzoic acid (CAS: 1261594-73-3) is a halogenated aromatic carboxylic acid frequently utilized as a scaffold in the synthesis of pharmaceutical intermediates. While often categorized generically as an "irritant," its specific structural features demand a higher tier of vigilance than standard benzoic acid.

The Safety-Purity Nexus: Improper handling does not just risk personnel safety; it risks experimental failure. Moisture absorption (hygroscopicity) and cross-contamination from poor PPE discipline are the leading causes of yield loss in downstream coupling reactions involving this intermediate.

Core Hazard Mechanism:

  • Acidity: The electron-withdrawing chlorine atom at the meta position increases the acidity of the carboxylic group compared to benzoic acid, enhancing its potential to irritate mucous membranes.

  • Lipophilicity: The ethyl group at the 5-position increases the molecule's lipophilicity (LogP), theoretically facilitating faster permeation through the skin barrier compared to non-alkylated analogs.

Hazard Profile & Risk Assessment

Data synthesized from GHS classifications and Structure-Activity Relationship (SAR) analysis of chlorobenzoic acid derivatives.

ParameterClassificationOperational Implication
Signal Word WARNING Alertness required; not immediately life-threatening but capable of causing chronic injury.
Skin H315 (Irritant)Direct contact causes inflammation. Lipophilic nature aids dermal absorption.
Eyes H319 (Serious Irritation)Dust can cause severe corneal abrasion and chemical burns due to acidity.
Respiratory H335 (STOT SE 3)Inhalation of dust triggers coughing, laryngitis, and shortness of breath.
Physical State Solid (Powder)High risk of electrostatic dispersion during weighing.

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab wear." Select equipment based on the permeation risks below.

A. Hand Protection (The "Double-Shell" Protocol)

Recommendation: Double-gloving is mandatory for all solid handling and synthesis steps.

  • Inner Layer: 4-mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).

    • Why? Standard latex is permeable to organic acids in solution. Nitrile offers superior degradation resistance against the acidic proton and the chlorobenzene moiety.

    • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

B. Ocular Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Contraindication:Do not rely solely on safety glasses with side shields. The fine powder nature of 3-Chloro-5-ethylbenzoic acid allows particles to bypass side shields via air currents in the fume hood, leading to ocular acidification.

C. Respiratory Protection

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Emergency/Spill): NIOSH-approved N95 or P100 particulate respirator.

  • Note: If you can smell the chemical (acrid/acidic odor), your engineering controls have failed. Stop immediately.

D. Body Protection

Recommendation: 100% Cotton or Nomex Lab Coat + Chemical Resistant Apron.

  • Logic: Synthetic blends (polyester) can melt into the skin if a fire occurs (organic acids are combustible). An apron is required during the dissolution phase to prevent splashes from soaking through the lab coat.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosolization.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Halogenated aromatic powders are prone to static cling.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Do not tap the boat against the flask rim; this launches dust into the air. Rinse the boat with the reaction solvent (e.g., DCM or Ethyl Acetate) directly into the flask.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" the solid.

  • Dissolution: Ensure the solid is fully dissolved before adding coupling reagents (e.g., EDC, HATU). Undissolved acid clumps can create "hot spots" of concentration, leading to side reactions.

Phase 3: Cleanup & Decontamination[1]
  • Dry Wipe: Wipe the balance area with a dry paper towel first to collect powder.

  • Wet Wipe: Follow with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize any acidic residue.

  • Verification: Check the area with pH paper. It should be neutral (pH 6-8).

Visualized Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start Storage (Cool, Dry, Sealed) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Hood Fume Hood Check (Velocity > 80 fpm) PPE->Hood Hood->PPE Fail (Stop) Weigh Weighing (Anti-static Boat) Hood->Weigh Pass Transfer Solvent Transfer (Rinse Boat) Weigh->Transfer Dust Control Reaction Reaction/Synthesis Transfer->Reaction Waste Disposal (Halogenated Waste) Reaction->Waste

Figure 1: Operational safety workflow for handling 3-Chloro-5-ethylbenzoic acid, emphasizing engineering controls prior to chemical exposure.

Disposal & Emergency Response

Waste Management
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Segregation: Do NOT mix with strong oxidizers or alkaline waste streams (exothermic reaction risk).

  • Disposal Method: Dissolve in a combustible solvent. Must be incinerated in a facility equipped with an afterburner and scrubber to neutralize the hydrochloric acid (HCl) generated during combustion [1].

First Aid (Symptom-Specific)[2]
  • Eye Contact: Immediate irrigation for 15 minutes.[1] Do not rub. The chlorine substituent makes the acid particularly damaging to the cornea.

  • Skin Contact: Wash with soap and water.[2][1] Do not use alcohol-based sanitizers; they effectively "drive" the lipophilic chemical deeper into the dermal layers.

References

  • AOBChem. (n.d.).[3] 3-Chloro-5-ethylbenzoic acid Product & Safety Info. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-ethylbenzoic acid (CID 69946071).[4] National Library of Medicine. Retrieved from [Link]

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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